(R)-1-(2,5-Difluorophenyl)butan-1-amine
Description
(R)-1-(2,5-Difluorophenyl)butan-1-amine is a chiral primary amine featuring a four-carbon chain (butan-1-amine) substituted with a 2,5-difluorophenyl group at the α-position. Its stereochemistry at the amine-bearing carbon (R-configuration) makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications. The compound’s hydrochloride salt was previously marketed as a building block but is now listed as discontinued by commercial suppliers like CymitQuimica .
The compound’s significance lies in its role as a precursor in synthesizing (R)-2-(2,5-difluorophenyl)pyrrolidine, a key intermediate in the production of TRK (tropomyosin receptor kinase) inhibitors such as (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a therapeutic agent for cancer . The 2,5-difluorophenyl moiety enhances electron-withdrawing properties and metabolic stability, while the chiral center ensures specificity in drug-target interactions.
Properties
Molecular Formula |
C10H13F2N |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
(1R)-1-(2,5-difluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1 |
InChI Key |
WZELAQPTMYJSRD-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=C(C=CC(=C1)F)F)N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Difluorophenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and ®-1-phenylbutan-1-amine.
Reductive Amination: The key step involves the reductive amination of 2,5-difluorobenzaldehyde with ®-1-phenylbutan-1-amine using a reducing agent like sodium triacetoxyborohydride.
Purification: The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,5-Difluorophenyl)butan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,5-Difluorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
®-1-(2,5-Difluorophenyl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2,5-Difluorophenyl)butan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
2,2-Diphenylethan-1-amine
Structural Differences :
- Backbone : Ethane chain (two carbons) vs. butane chain (four carbons).
- Substituents : Two phenyl groups at the β-carbon vs. one 2,5-difluorophenyl group at the α-carbon.
- Amine Type : Primary amine in both, but steric hindrance differs due to substituents.
Applications :
2,2-Diphenylethan-1-amine is a versatile intermediate in synthesizing polymers, agrochemicals, and bioactive molecules . Its bulkier aryl groups favor applications in materials science, whereas the fluorinated aromatic ring in (R)-1-(2,5-difluorophenyl)butan-1-amine enhances its suitability for drug design, particularly in kinase inhibitors .
Key Distinction :
The fluorinated compound’s increased polarity and metabolic stability make it preferable in pharmaceuticals, while the diphenyl derivative’s hydrophobicity suits material science applications.
1-(Fluorophenyl)propan-2-amine
Structural Differences :
- Backbone : Propane chain (three carbons) vs. butane chain.
- Substituents : Fluorophenyl group at the β-carbon vs. α-carbon.
- Amine Type: Secondary amine (methylamino group) vs. primary amine.
Applications :
1-(Fluorophenyl)propan-2-amine is a simpler fluorinated amine used in basic research. Its secondary amine limits reactivity in nucleophilic substitutions compared to the primary amine in the target compound, which is more reactive in forming amides or undergoing reductive amination .
Key Distinction :
The primary amine in (R)-1-(2,5-difluorophenyl)butan-1-amine enables broader utility in multi-step syntheses, such as the preparation of pyrrolidine intermediates for TRK inhibitors .
(R)-2-(2,5-Difluorophenyl)pyrrolidine
Structural Differences :
- Backbone : Cyclic pyrrolidine (five-membered ring) vs. linear butan-1-amine.
- Substituents : Identical 2,5-difluorophenyl group but positioned on a cyclic scaffold.
Applications :
This cyclic derivative is a direct intermediate in TRK inhibitor synthesis. The rigid pyrrolidine ring enhances binding affinity to kinase targets, while the linear butan-1-amine precursor provides flexibility during synthesis .
Key Distinction :
The acyclic structure of (R)-1-(2,5-difluorophenyl)butan-1-amine allows easier functionalization, whereas the pyrrolidine derivative’s conformational rigidity optimizes drug-target interactions.
Ethyl(fluorophenyl)(piperidin-2-yl)acetate
Structural Differences :
- Backbone : Ester-linked acetate with a piperidine ring vs. linear aliphatic amine.
- Functional Groups : Ester and tertiary amine vs. primary amine and fluorophenyl.
Applications :
This compound’s ester and piperidine groups suggest use in prodrug formulations or peptidomimetics. In contrast, the target compound’s lack of ester functionality improves stability and simplifies purification .
Key Distinction : The target compound’s simplicity reduces synthetic complexity, making it preferable for large-scale pharmaceutical manufacturing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
